molecular formula C10H15N5O2 B592720 4-Methoxy Moxonidine CAS No. 75439-01-9

4-Methoxy Moxonidine

Katalognummer: B592720
CAS-Nummer: 75439-01-9
Molekulargewicht: 237.263
InChI-Schlüssel: GFOAVLDLJHAHLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy Moxonidine, also known as 6-Methoxy-moxonidine or Impurity B, is a designated related substance of the antihypertensive drug Moxonidine, as listed in the European and British Pharmacopoeias . This compound serves as a critical certified reference standard in the research, development, and quality control of Moxonidine-based pharmaceutical products. Its primary application is in analytical method development and validation, enabling the precise identification, separation, and quantification of this specific impurity during drug manufacturing and stability testing. Using advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), researchers utilize this compound to ensure drug purity and compliance with stringent regulatory standards . The product is provided with comprehensive analytical data, including a Certificate of Analysis, to support its use in rigorous laboratory settings. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAVLDLJHAHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 4 Methoxy Moxonidine

Retrosynthetic Analysis of the 4-Methoxy Moxonidine (B1115) Chemical Structure

A retrosynthetic analysis of 4-Methoxy Moxonidine (I) reveals a logical pathway for its synthesis, starting from simpler, commercially available precursors. The primary disconnection points are the C-N bond between the pyrimidine (B1678525) ring and the imidazolidine (B613845) nitrogen, and the C-O bond of the methoxy (B1213986) group.

The C-N bond disconnection suggests a precursor aminopyrimidine and a suitable imidazolidine derivative. This leads to 4-amino-6-chloro-2-methyl-5-(substituted)-pyrimidine (II) and a 2-aminoimidazoline equivalent. The substitution of the amino group on the imidazolidine with a leaving group, or the activation of the imidazolidine ring, would be necessary for this coupling.

Further disconnection of the methoxy group via a C-O bond cleavage points to a dichloropyrimidine precursor, 4,6-dichloro-2-methyl-5-aminopyrimidine (III). This intermediate is a key building block, allowing for the sequential and regioselective introduction of the imidazolidine and methoxy functionalities. The synthesis of this dichloropyrimidine can be traced back to simpler acyclic precursors through established pyrimidine ring synthesis methodologies. This retrosynthetic strategy forms the foundation for the classical synthetic routes to the moxonidine core structure.

Classical and Established Synthetic Routes to the Moxonidine Core Structure

The synthesis of the moxonidine core, which is structurally analogous to this compound, involves the systematic assembly of the pyrimidine and imidazolidine rings.

Synthesis of Pyrimidine Ring Precursors

A crucial precursor for the synthesis of the moxonidine core is 5-amino-4,6-dichloro-2-methylpyrimidine. The synthesis of this intermediate can be achieved through a multi-step process. One common method involves the nitration of 4,6-dihydroxy-2-methylpyrimidine, followed by chlorination and subsequent reduction of the nitro group.

An alternative and efficient route starts with the cyclization of acetamidine hydrochloride and diethyl malonate in the presence of a base like sodium methoxide (B1231860) to yield 4,6-dihydroxy-2-methylpyrimidine epa.govasianpubs.org. This intermediate is then nitrated using a mixture of nitric and sulfuric acids to produce 4,6-dihydroxy-2-methyl-5-nitropyrimidine. The hydroxyl groups are subsequently replaced by chlorine atoms using a chlorinating agent such as phosphorus oxychloride (POCl₃) to give 4,6-dichloro-2-methyl-5-nitropyrimidine epa.govasianpubs.org. Finally, the nitro group is reduced to an amino group, for instance, by catalytic hydrogenation using a catalyst like Raney nickel, to afford the desired 5-amino-4,6-dichloro-2-methylpyrimidine guidechem.com.

StepReactantsReagentsProduct
1Acetamidine hydrochloride, Diethyl malonateSodium methoxide4,6-dihydroxy-2-methylpyrimidine
24,6-dihydroxy-2-methylpyrimidineNitric acid, Sulfuric acid4,6-dihydroxy-2-methyl-5-nitropyrimidine
34,6-dihydroxy-2-methyl-5-nitropyrimidinePhosphorus oxychloride4,6-dichloro-2-methyl-5-nitropyrimidine
44,6-dichloro-2-methyl-5-nitropyrimidineRaney nickel, H₂5-amino-4,6-dichloro-2-methylpyrimidine

Formation of the Imidazolidine Ring Moiety

The imidazolidine ring, specifically the 2-aminoimidazoline moiety, is another critical component of the moxonidine structure. The synthesis of 2-aminoimidazolines can be achieved through several methods. A common approach involves the reaction of ethylenediamine with a cyanogen halide, such as cyanogen bromide, which leads to the formation of the cyclic guanidine (B92328) structure of 2-aminoimidazoline.

In the context of moxonidine synthesis, a pre-formed and activated imidazolidine derivative is typically used. A key intermediate is 1-acyl-2-imidazolidinone. The reaction of the 5-amino-4,6-dichloro-2-methylpyrimidine with a derivative of 1-acyl-imidazolidin-2-one is a pivotal step in forming the core structure of moxonidine. This reaction forms the C-N bond between the pyrimidine ring and the imidazolidine nitrogen.

Introduction of the 4-Methoxy Group: Specific Methodologies

The final key step in the synthesis of this compound is the regioselective introduction of the methoxy group onto the dichloropyrimidine ring. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution Reactions for Methoxy Group Introduction

The reaction of the dichlorinated moxonidine precursor with a methoxide source results in the displacement of one of the chlorine atoms. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms. The substitution preferentially occurs at the 4-position over the 6-position. This regioselectivity is attributed to the electronic effects of the pyrimidine nitrogen atoms and the amino substituent at the 5-position. The nitrogen atoms in the pyrimidine ring create electron-deficient carbon centers, with the C4 and C6 positions being the most susceptible to nucleophilic attack. The amino group at the 5-position can influence the relative reactivity of the two chlorine atoms.

The reaction is typically carried out by treating the 4,6-dichloro intermediate with sodium methoxide in methanol (B129727). The methoxide ion acts as the nucleophile, attacking the electron-deficient carbon atom and displacing the chloride ion.

ReactantReagentProduct
4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amineSodium methoxide/Methanol4-chloro-6-methoxy-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine (Moxonidine)

Optimized Reaction Conditions and Catalytic Approaches for Methoxy Substitution

Optimization of the methoxy substitution reaction is crucial for achieving high yields and purity. Factors such as the choice of base, solvent, and reaction temperature can significantly impact the outcome. While sodium methoxide is a commonly used reagent, other bases can also be employed. The use of a non-ionic organic base in methanol has been reported to provide a more robust and reproducible process, leading to a product with higher purity that may not require further purification steps.

The reaction is typically conducted at elevated temperatures to facilitate the substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated by filtration or extraction and may be further purified by recrystallization if necessary. While catalytic approaches for the methoxylation of chloropyrimidines exist, for the synthesis of moxonidine and its analogs, the stoichiometric use of a strong base like sodium methoxide remains the predominant method described in the literature.

ParameterCondition
NucleophileSodium methoxide
SolventMethanol
BaseSodium methoxide or non-ionic organic bases
TemperatureElevated temperatures (e.g., reflux)

Novel and Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of Moxonidine involves the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA) with sodium methoxide to substitute one of the chloro groups with a methoxy group. google.comgoogleapis.com While effective, this method utilizes a highly reactive and hazardous reagent (sodium methoxide).

A more environmentally benign pathway has been developed, which avoids the use of sodium methoxide. This novel process involves reacting the same precursor, DMAIA, with methanol in the presence of a non-ionic organic base. google.com Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective for this transformation. googleapis.com This approach offers several advantages aligned with the principles of green chemistry:

Safer Reagents: It replaces the hazardous sodium methoxide with a less corrosive and more manageable organic base.

Improved Process Simplicity: Methanol serves as both the methoxy source and the reaction solvent, simplifying the reaction mixture. google.comgoogleapis.com

Waste Reduction: The process allows for the direct isolation of Moxonidine from the reaction mixture, potentially reducing the need for extensive purification steps and minimizing solvent waste. google.com

Table 1: Comparison of Traditional and Greener Synthetic Pathways for Moxonidine

Feature Traditional Method Environmentally Benign Pathway
Methoxylation Agent Sodium Methoxide (NaOMe) google.comgoogleapis.com Methanol (MeOH) google.com
Base Sodium Methoxide (acts as base) googleapis.com Non-ionic organic base (e.g., DBU) googleapis.com
Solvent Methanol googleapis.com Methanol (serves as both solvent and reagent) google.com
Safety Profile Involves highly reactive, corrosive NaOMe Avoids NaOMe, uses more manageable organic base
Process Efficiency Standard process Simplified workup, direct product isolation google.com

Microwave-Assisted and Flow Chemistry Techniques

While specific applications to Moxonidine synthesis are not extensively documented in publicly available literature, the principles of microwave-assisted organic synthesis (MAOS) and flow chemistry represent significant potential for process optimization.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in synthetic chemistry, known for dramatically reducing reaction times, increasing yields, and often enhancing product purity by minimizing side reactions. nih.gov This technology uses the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. sphinxsai.com In the context of Moxonidine synthesis, the methoxylation step is a prime candidate for microwave assistance. The application of microwave energy could potentially accelerate the substitution of the chlorine atom, whether using the traditional sodium methoxide method or the DBU-catalyzed green approach. jchps.com

Table 2: Potential Advantages of Microwave-Assisted Moxonidine Synthesis (Hypothetical)

Parameter Conventional Heating Microwave-Assisted Heating
Reaction Time Hours googleapis.com Potentially minutes nih.gov
Heating Method External, slow, non-uniform Internal, rapid, uniform sphinxsai.com
Energy Efficiency Lower Higher
Yield & Purity Standard Often improved due to reduced side reactions nih.gov
Process Control Standard Precise temperature and pressure control

Flow Chemistry Techniques: Flow chemistry, where reactions are performed in a continuous stream through a tube or microreactor rather than in a flask, offers substantial advantages in safety, scalability, and consistency. thieme-connect.deeuropa.eu This methodology is particularly beneficial for managing highly exothermic reactions and handling hazardous reagents by minimizing the volume of reactive material present at any given moment. europa.eunih.gov

Adapting the synthesis of Moxonidine to a flow process could involve pumping a solution of DMAIA and the base (e.g., DBU in methanol) through a heated reactor coil. This setup would allow for:

Enhanced Safety: Precise temperature control minimizes the risk of runaway reactions, a key consideration for large-scale production. europa.eu

Superior Mixing and Heat Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient mixing and rapid heat dissipation. europa.eu

Scalability: Production can be scaled up by simply running the system for longer periods, avoiding the challenges of scaling up batch reactors. thieme-connect.de

Automation: Flow systems are readily automated, allowing for precise control over reaction parameters like temperature, flow rate, and residence time, leading to higher product consistency. europa.eu

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable to specific derivatives)

Moxonidine itself is an achiral molecule and does not possess any stereocenters. Therefore, stereoselective synthesis is not relevant to the production of Moxonidine itself.

However, in the broader context of medicinal chemistry, the synthesis of chiral analogues of a successful drug is a common strategy to explore structure-activity relationships, potentially leading to derivatives with improved efficacy or a better side-effect profile. Should the development of chiral analogues of Moxonidine be pursued—for instance, by introducing a stereocenter on the imidazoline (B1206853) ring or a substituent—stereoselective synthesis would become critical.

General approaches for the stereoselective synthesis of such hypothetical chiral derivatives could include:

Use of Chiral Auxiliaries: A temporary chiral group could be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. The use of N-tert-sulfinyl imines is a powerful method for controlling the stereoselective addition of nucleophiles to form chiral amines. mdpi.com

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) can be used to generate a large amount of an enantiomerically enriched product. mdpi.com

Resolution: A racemic mixture of a chiral intermediate or the final product could be separated into its individual enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Challenges in Scalable and Cost-Effective Synthesis of this compound

Transitioning a synthetic route from the laboratory to large-scale industrial production presents numerous challenges related to scalability, safety, and cost.

Key Challenges Include:

Reagent Handling and Safety: The use of hazardous and reactive materials like sodium methoxide in the traditional route requires specialized handling infrastructure to ensure safety at an industrial scale. While the greener DBU-based process mitigates this, the cost and handling of large quantities of an organic base must be considered.

Maintaining Regioselectivity: The DMAIA precursor contains two chlorine atoms. The synthesis relies on the selective replacement of only one of these atoms. While the existing methods are effective, ensuring high regioselectivity during scale-up requires stringent control over reaction conditions (temperature, stoichiometry) to prevent the formation of undesired dimethoxy byproducts, which would complicate purification and lower the yield.

Process Control: Maintaining consistent temperature and efficient mixing in large batch reactors can be difficult. Localized "hot spots" could lead to side reactions and impurity formation, impacting the final product's quality and yield. Flow chemistry offers a viable solution to this challenge. europa.eu

Purification and Isolation: The final product must be isolated with very high purity. Industrial-scale purification, often involving crystallization, requires large volumes of solvents, which impacts cost and environmental footprint. Optimizing crystallization conditions to maximize yield and purity while minimizing solvent use is a critical challenge.

Molecular Interactions and Receptor Pharmacology of 4 Methoxy Moxonidine Preclinical/in Vitro Investigations

Binding Affinity and Selectivity Profiles at Imidazoline (B1206853) Receptors

4-Methoxy Moxonidine's interaction with imidazoline receptors is a key area of preclinical research, defining its primary mechanism of action.

Moxonidine (B1115), the parent compound of this compound, is a selective agonist for the imidazoline receptor subtype 1 (I1). wikipedia.orgncats.io This receptor is predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the central regulation of blood pressure. wikipedia.orgresearchgate.net The agonistic activity of moxonidine at these I1 receptors leads to a decrease in sympathetic nervous system activity, which in turn lowers blood pressure. wikipedia.orgdrugbank.com

Radioligand binding assays have demonstrated that moxonidine has a high affinity for I1 imidazoline receptors. nih.gov The binding affinity of moxonidine at I1 sites shows a strong correlation with the clinical doses required for antihypertensive effects in humans. nih.gov Specifically, moxonidine displays a 40- to 70-fold selectivity for I1-imidazoline receptors over α2-adrenergic sites in the ventrolateral medulla. researchgate.net This selectivity is a distinguishing feature compared to older centrally-acting antihypertensives like clonidine (B47849), which binds to both I1 and α2-receptors with similar affinity. wikipedia.org In fact, moxonidine's affinity for the I1 receptor is about 33 times greater than its affinity for the α2-receptor. wikipedia.org

Binding studies using [3H]moxonidine have confirmed that it is a selective, high-affinity ligand for the I1-imidazoline receptor. researchgate.netresearchgate.net The high affinity of moxonidine for I1-imidazoline binding sites has also been verified in bovine adrenomedullary chromaffin cells, which are notable for lacking α2-adrenergic receptors. researchgate.netresearchgate.net Furthermore, [3H]moxonidine binding to I1-imidazoline sites is influenced by guanine (B1146940) nucleotides, suggesting that these receptors are likely coupled to G-proteins. researchgate.net

Table 1: Comparative Binding Affinity of Moxonidine at I1 and α2-Adrenergic Receptors This table is interactive. Click on the headers to sort the data.

Compound Receptor Binding Affinity (Ki, nM) Selectivity (α2/I1)
Moxonidine I1 Imidazoline 56 caymanchem.com ~0.4
Moxonidine α2A-Adrenergic 150 caymanchem.com
Clonidine I1 Imidazoline High Affinity wikipedia.org Lower Selectivity
Clonidine α2-Adrenergic High Affinity wikipedia.org

The I2 imidazoline receptors represent a distinct subtype of imidazoline binding sites that are not blocked by catecholamines. wikipedia.org These receptors are found in various tissues, including the brain, where they are particularly localized in glial cells. uva.nl The I2 receptor binding sites have been identified on the outer mitochondrial membrane and are thought to be an allosteric site on monoamine oxidase. wikipedia.org

While moxonidine is primarily characterized by its high affinity for I1 receptors, its interaction with I2 receptors is less pronounced. uva.nl Research indicates that I2 receptors may not be directly involved in the regulation of blood pressure. uva.nl However, they have been implicated in other physiological processes, such as the stimulation of insulin (B600854) release and the modulation of monoamine levels in the brain. uva.nl Some studies suggest that I2 receptor agonists could be effective in managing chronic pain. wikipedia.org

The functional characterization of I2 receptors is ongoing, and selective ligands are crucial tools in this research. nih.gov While moxonidine's primary therapeutic actions are not attributed to I2 receptor interactions, understanding the complete binding profile of this compound and its analogs is essential for a comprehensive pharmacological assessment.

The I3 imidazoline receptor is another subtype within this receptor family, and its primary known function is the regulation of insulin secretion from pancreatic beta cells. wikipedia.org This action is thought to be associated with ATP-sensitive potassium (KATP) channels. wikipedia.org

The design and synthesis of ligands with high selectivity for the I1, I2, and I3 imidazoline receptor subtypes are of significant interest for developing new therapeutic agents with more targeted effects. researchgate.net Currently, there is limited specific information available in the provided search results regarding the direct interaction and efficacy of this compound at the I3 imidazoline receptor. Further preclinical investigations are necessary to fully elucidate the binding affinity and functional activity of this compound at this particular receptor subtype.

Alpha-Adrenergic Receptor Profile and Subtype Specificity

In addition to its primary action on imidazoline receptors, this compound's parent compound, moxonidine, also interacts with alpha-adrenergic receptors, albeit with different affinities and functional consequences.

Preclinical studies have shown that moxonidine can interact with alpha-1 (α1) adrenergic receptors. In isolated ring segments of the rat-tail artery, moxonidine was observed to increase tension development, a response that could be blocked by α1-adrenoceptor antagonists such as prazosin (B1663645) and urapidil. nih.gov The comparison of pA2 values for prazosin in the presence of moxonidine confirmed the involvement of α1-adrenergic receptors in this contractile response. nih.gov However, moxonidine demonstrates very low affinity for α1-adrenergic receptors, with a Ki value greater than 30,000 nM. caymanchem.com This suggests that while interactions can be observed in vitro at certain concentrations, the physiological relevance of this interaction at therapeutic doses is likely minimal.

Moxonidine exhibits a notable interaction with alpha-2 (α2) adrenergic receptors, although with lower affinity compared to its interaction with I1 imidazoline receptors. drugbank.com This interaction is primarily with the α2A-adrenergic receptor subtype. caymanchem.comphysiology.org The binding affinity (Ki) of moxonidine for the α2A-AR is reported to be 150 nM. caymanchem.com In contrast, its affinity for the α2B and α2C subtypes is significantly lower, with Ki values of 1,000 nM and 2,000 nM, respectively. caymanchem.com

This selectivity for the α2A subtype is an important characteristic. The α2A-subtype is known to mediate many of the classic effects of α2-adrenergic receptor agonists, including sedation and hypotension. kablelab.comresearchgate.net Studies in mice with altered α2-adrenergic receptor genes have indicated that the α2A-subtype is the primary mediator of the hypotensive effects of α2-agonists. kablelab.com The inhibitory effect of moxonidine on bulbospinal neurons in the RVL, which contributes to its sympatholytic action, is thought to be largely mediated by its agonist activity at α2A-ARs. physiology.org

Some research suggests that while moxonidine has a lower affinity for α2-adrenergic receptors compared to older drugs like clonidine, this interaction is still functionally relevant. nih.gov For instance, at doses that produce similar hypotensive effects, moxonidine has been shown to inhibit noradrenaline release in the prefrontal cortex, an effect likely mediated by α2-adrenoceptors. nih.gov High-efficacy α2-agonists, such as brimonidine (B1667796) and moxonidine at the α2A receptor, have been shown to stimulate biphasic (Gi-Gs) concentration responses in in-vitro assays. nih.gov

Table 2: Binding Affinity of Moxonidine at α-Adrenergic Receptor Subtypes This table is interactive. Click on the headers to sort the data.

Receptor Subtype Binding Affinity (Ki, nM)
Alpha-1 (α1) >30,000 caymanchem.com
Alpha-2A (α2A) 150 caymanchem.com
Alpha-2B (α2B) 1,000 caymanchem.com
Alpha-2C (α2C) 2,000 caymanchem.com

Mechanisms of Signal Transduction Pathway Modulation

The cellular effects of this compound are understood to be mediated through its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades. These pathways are critical in translating the external signal of receptor binding into a functional cellular response.

This compound, like its parent compound Moxonidine, is classified as a selective agonist for imidazoline receptors, particularly the I1 subtype, and to a lesser extent, α2-adrenoceptors. amazonaws.comnps.org.auwikipedia.org Both of these receptor types belong to the large superfamily of G-protein coupled receptors (GPCRs), which are characterized by their seven-transmembrane helical structure. wikipedia.orgnih.gov

The activation process is initiated when a ligand such as this compound binds to the receptor. msu.edu This binding induces a conformational change in the receptor protein, which in turn activates an associated intracellular heterotrimeric G-protein (composed of α, β, and γ subunits). wikipedia.org This activation involves the exchange of a guanosine (B1672433) diphosphate (B83284) (GDP) molecule for a guanosine triphosphate (GTP) on the Gα subunit. wikipedia.orgumn.edu Upon GTP binding, the Gα subunit dissociates from the Gβγ dimer, and both components become free to interact with and modulate the activity of downstream effector proteins. wikipedia.org

Moxonidine exhibits a significantly higher affinity for the imidazoline I1-receptor compared to the α2-receptor. wikipedia.org This selectivity is a key feature that distinguishes it from older centrally-acting antihypertensives. amazonaws.comwikipedia.org

Table 1: Comparative Receptor Binding Affinity of Moxonidine

Receptor Subtype Relative Affinity Primary G-Protein Coupling Reference
Imidazoline I1 High Gi/Go (putative) wikipedia.org
α2-Adrenoceptor Lower (33x less than I1) Gi wikipedia.orgmdpi.com

This table illustrates the receptor binding profile for the parent compound Moxonidine.

A primary signaling pathway engaged by α2-adrenoceptor activation is the modulation of adenylyl cyclase activity. The α2-adrenoceptor is canonically coupled to the inhibitory G-protein, Gαi. mdpi.comnih.gov When an agonist like this compound activates the receptor, the dissociated Gαi subunit inhibits the enzyme adenylyl cyclase. mdpi.com

Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. mdpi.com By inhibiting adenylyl cyclase, activation of the α2-receptor leads to a decrease in the intracellular concentration of cAMP. mdpi.com This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of various downstream target proteins. biosino.org

The modulation of intracellular calcium ([Ca2+]i) is another important consequence of GPCR activation. The signaling pathways can be complex and cell-type dependent.

Via Gi/o Proteins: Activation of α2-adrenoceptors can lead to a decrease in cytoplasmic Ca2+, partly through the inhibition of voltage-gated calcium channels by the G-protein subunits. umn.edumdpi.com

Via Gq Proteins: In some cellular contexts, GPCRs can couple to Gαq proteins. nih.gov Activated Gαq stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmsu.edu IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol and elevating [Ca2+]i. nih.govmsu.edu While α2A-adrenoceptor activation has been shown to elevate [Ca2+]i in specific cell lines like HEL 92.1.7, the precise G-protein linkage responsible for this effect for moxonidine-like compounds requires further elucidation. nih.gov

Earlier investigations in rat cardiomyocytes indicated that I1-imidazoline receptor agonists could elevate intracellular calcium in the cytosol. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling module that governs cellular processes like proliferation, differentiation, and survival. cusabio.comanygenes.commdpi.com This pathway can be engaged by GPCRs. cusabio.comfrontiersin.org

The activation sequence typically begins with an activated receptor stimulating a cascade that involves the small GTPase Ras. Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK (MAPKK). Finally, MEK activates ERK (MAPK) through phosphorylation. cusabio.com Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression. cusabio.com

Some evidence suggests that the effects of Moxonidine may involve the downstream phosphorylation of p38 MAPK and ERK, indicating an engagement of this pathway. biosino.org This signaling connection is a critical area of investigation for understanding the full spectrum of cellular activities modulated by imidazoline agonists.

In Vitro Pharmacological Functional Assays

To characterize the activity of compounds like this compound at their target receptors, various in vitro functional assays are employed. These assays measure the cellular response following receptor activation.

Cell-based reporter gene assays are powerful tools for studying receptor activation and signal transduction pathways with high sensitivity. svarlifescience.compromega.ca The fundamental principle involves genetically modifying a host cell line to express a reporter gene, such as luciferase or β-galactosidase. promega.canih.gov The expression of this reporter gene is placed under the control of a specific promoter or response element that is activated by the signaling pathway of interest. nih.govthermofisher.com

For instance, to study the Gi-coupled α2-adrenoceptor pathway, a reporter construct could utilize a promoter containing cAMP Response Elements (CRE). Activation of the receptor by an agonist like this compound would inhibit adenylyl cyclase, lower cAMP levels, and thus decrease the expression of the reporter gene. Conversely, to study a Gq-coupled pathway, a reporter could be linked to a response element activated by transcription factors sensitive to Ca2+/DAG signaling, such as the Nuclear Factor of Activated T-cells (NFAT).

These assays allow for the quantitative determination of a compound's potency (EC50) and efficacy (Emax) by measuring the reporter signal across a range of compound concentrations. promega.ca

Table 2: Example Components of a Cell-Based Reporter Gene Assay for a Gi-Coupled Receptor

Assay Component Description Purpose
Host Cell Line A stable mammalian cell line (e.g., HEK293, CHO) endogenously or transiently expressing the target receptor (e.g., α2-adrenoceptor). Provides the biological system for the assay.
Reporter Construct A plasmid containing a reporter gene (e.g., Firefly Luciferase) downstream of a promoter with cAMP Response Elements (CRE). Links the signaling pathway (cAMP levels) to a measurable output (light). promega.ca
Test Compound This compound. The agonist being investigated.
Stimulant Forskolin. An agent that directly activates adenylyl cyclase to induce a high basal cAMP level, against which inhibition can be measured. nih.gov
Detection Reagent Luciferin substrate. Reacts with the expressed luciferase enzyme to produce a luminescent signal. thermofisher.com
Instrumentation Luminometer. Quantifies the light output, which is correlated with reporter gene activity.

This table outlines the typical setup for a functional assay to measure the inhibition of the cAMP pathway.

Receptor Internalization and Desensitization Studies

Detailed preclinical investigations focusing specifically on the receptor internalization and desensitization profile of this compound are not extensively documented in publicly available scientific literature. Receptor internalization is a crucial cellular process where cell surface receptors are removed from the plasma membrane and translocated to the cell's interior, often leading to receptor desensitization, a state where the receptor's response to a ligand is diminished over time with continuous or repeated exposure.

For the parent compound, moxonidine, some studies have indirectly touched upon aspects of receptor sensitivity. For instance, a lack of cross-desensitization has been observed between imidazoline agonists and phenethylamines in the rat vas deferens, suggesting actions at distinct sites. researchgate.net However, direct studies quantifying the rate and extent of internalization or desensitization of imidazoline I1 or α2-adrenergic receptors following exposure to this compound are needed to fully characterize its pharmacological profile in this regard. Such studies would be critical in understanding the potential for tachyphylaxis (rapidly diminishing response to successive doses of a drug) and the long-term efficacy of the compound.

Electrophysiological Measurements in Receptor-Expressing Cell Lines

Electrophysiological studies provide insights into how a compound modulates the electrical properties of cells, which is fundamental to its mechanism of action, particularly for neurologically active agents. While direct electrophysiological data for this compound is limited, extensive research on its parent compound, moxonidine, in various receptor-expressing cell lines and primary neurons offers a predictive framework for its potential effects. These studies have primarily focused on its interaction with imidazoline I1 receptors and α2-adrenergic receptors (α2-AR).

In studies on neurons from the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation, moxonidine has been shown to inhibit the firing of spontaneously active neurons. physiology.org This inhibitory effect is a key component of its sympatholytic action.

Key Electrophysiological Findings for Moxonidine:

Inhibition of Neuronal Firing: In RVL neurons, moxonidine (10 μM) produced a significant inhibitory effect, characterized by hyperpolarization (approximately -20 mV) and a near-cessation of neuronal firing. ncats.io This effect was reversible and is thought to contribute to its hypotensive action. ncats.io

Modulation of Ion Currents: In whole-cell patch-clamp recordings of RVL bulbospinal neurons, moxonidine induced a small and variable outward current. physiology.org This current was blocked by the selective α2-AR antagonist SKF 86466, suggesting it is mediated by α2-adrenergic receptors. physiology.org

Effects on Synaptic Transmission: Moxonidine has been demonstrated to reduce the amplitude of evoked excitatory postsynaptic currents (EPSCs) in RVL neurons with an EC₅₀ of 1 μM, achieving a 53% inhibition at a concentration of 10 μM. physiology.org This suggests a presynaptic mechanism of action, reducing the release of excitatory neurotransmitters. The decay time constant of the EPSCs was not affected. physiology.org Furthermore, moxonidine also reduced the amplitude of evoked inhibitory postsynaptic currents (IPSCs) by 63%. physiology.org

Receptor Specificity in Electrophysiological Responses: The inhibitory effects of moxonidine on neuronal firing and postsynaptic currents in the RVL were largely reversed or blocked by α2-AR antagonists, indicating that many of its electrophysiological actions in this brain region are mediated through α2-adrenergic receptors. physiology.org In contrast, the specific I1 imidazoline ligand AGN 192403 had no effect on the spontaneous activity of these neurons. physiology.org However, in other cell systems, like PC12 cells which lack α2-AR, moxonidine has been shown to elicit cellular signaling, supporting the functional role of I1 receptors. physiology.org

The following table summarizes the key electrophysiological findings for moxonidine, which may serve as a reference for the potential, yet unconfirmed, properties of this compound.

ParameterCell Type/TissueAgonist/ConcentrationEffectAntagonist/Blocker
Neuronal Firing Rostral Ventrolateral Medulla (RVLM) NeuronsMoxonidine (10 μM)Profound inhibition of firing, hyperpolarization (~ -20 mV)-
Membrane Current RVLM Bulbospinal NeuronsMoxonidineSmall, variable outward current (mean 7 pA)SKF 86466
Excitatory Postsynaptic Current (EPSC) Amplitude RVLM NeuronsMoxonidine (EC₅₀ = 1 μM)Reduction (53% inhibition at 10 μM)SKF 86466 (~80% reduction of effect)
Inhibitory Postsynaptic Current (IPSC) Amplitude RVLM NeuronsMoxonidineReduction (63%)-
Hyperpolarization-activated cation current (Ih) Ventral Tegmental Area (VTA) NeuronsMoxonidine (30 μM)No inhibition-

Further electrophysiological studies on cell lines selectively expressing imidazoline I1 receptors and different α2-adrenergic receptor subtypes are necessary to delineate the precise effects and receptor selectivity of this compound.

Structure Activity Relationship Sar and Computational Studies of 4 Methoxy Moxonidine

Elucidation of Key Pharmacophoric Features for Imidazoline (B1206853) Receptor Binding

The interaction of moxonidine (B1115) and related compounds with imidazoline receptors is dictated by specific structural motifs, known as pharmacophoric features. These features are essential for molecular recognition and the initiation of a biological response.

The Imidazoline Ring: The 4,5-dihydro-1H-imidazol-2-yl group is a cornerstone of the pharmacophore. This positively charged moiety at physiological pH is crucial for anchoring the ligand into the receptor binding pocket, likely through ionic or hydrogen bonding interactions. researchgate.net The primary protonation site is the imidazolidine (B613845) portion of the molecule. researchgate.netacs.org

The Aryl Moiety: A substituted aromatic or heteroaromatic ring system, in this case, the dichloromethoxy-methyl-pyrimidine ring, is another critical component. This part of the molecule engages in various interactions, including van der Waals forces and potential pi-stacking with aromatic residues in the receptor.

The Connecting Bridge: The exocyclic amino group (-NH-) that links the imidazoline ring to the pyrimidine (B1678525) ring provides a specific spatial arrangement and conformational flexibility. This linker ensures the correct orientation of the two key ring systems for optimal receptor engagement. Computational studies show that moxonidine favors the 'imino' tautomeric form, which is more stable than the 'amino' tautomer by approximately 19 kJ/mol. researchgate.netresearchgate.net

Pharmacophore modeling studies on various I1 receptor ligands have been conducted to define the ideal spatial arrangement of these features for both agonist and antagonist activity. researchgate.netresearchgate.netnih.gov

Impact of the 4-Methoxy Group on Receptor Affinity, Selectivity, and Efficacy

The substituents on the pyrimidine ring, including the chlorine atom and the methoxy (B1213986) group, are critical in defining moxonidine's high affinity and, most importantly, its selectivity for I1-imidazoline receptors over α2-adrenergic receptors. nih.gov This selectivity is what distinguishes second-generation agents like moxonidine from older drugs such as clonidine (B47849), leading to a different side-effect profile. nih.govdrugbank.com

Moxonidine demonstrates a significantly higher affinity for I1 receptors compared to α2-receptors. wikipedia.orgwikidoc.org Reports indicate this selectivity ratio can be as high as 40- to 100-fold. jpp.krakow.plresearchgate.net While direct experimental data isolating the singular effect of the methoxy group is sparse in the reviewed literature, its electronic and steric properties are understood to contribute to this selectivity. The electron-donating nature of the methoxy group alters the electronic distribution of the pyrimidine ring, which can influence the strength and nature of interactions with specific amino acid residues in the I1 receptor binding site, differentiating it from the α2-receptor site.

The table below compares the receptor selectivity of moxonidine with the first-generation compound, clonidine.

CompoundI1 Receptor Affinity (Ki, nM)α2-Adrenergic Receptor Affinity (Ki, nM)Selectivity Ratio (α2/I1)
Moxonidine 56 caymanchem.com150 caymanchem.com~3-70 (varies by study) wikipedia.orgresearchgate.netresearchgate.net
Clonidine ~Equal affinity for both receptors wikipedia.orgwikidoc.org~Equal affinity for both receptors wikipedia.orgwikidoc.org~4 wikipedia.org

This table is generated based on data from multiple sources and reflects the general consensus on selectivity.

Metabolism studies show that moxonidine undergoes oxidation, including the formation of a hydroxymethyl metabolite, though the primary metabolites result from oxidation of the imidazoline ring and its subsequent opening. wikipedia.orgdrugbank.com The antihypertensive activity of these metabolites is significantly attenuated compared to the parent compound, highlighting the importance of the intact moxonidine structure, including the methoxy group, for full efficacy.

Rational Design Principles for 4-Methoxy Moxonidine Analogues

The design of new analogues based on the moxonidine scaffold follows established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. ijarsct.co.innih.govnih.govunimib.it

Key rational design strategies include:

Bioisosteric Replacement: The methoxy group can be replaced by other chemical groups with similar steric and electronic properties (bioisosteres). Examples include replacing -OCH3 with -SCH3, -NHCH3, or halogens like fluorine, to probe the interaction with the receptor and potentially improve metabolic stability or binding affinity.

Modification of the Pyrimidine Ring: Altering or replacing other substituents on the pyrimidine ring (the chlorine atom and methyl group) can fine-tune the electronic landscape and steric profile of the molecule. This can lead to enhanced selectivity or affinity.

Alteration of the Linker: Modifying the length, rigidity, or chemical nature of the amino linker can alter the relative orientation of the imidazoline and pyrimidine rings, which is a critical parameter for optimal binding.

Scaffold Hopping: The pyrimidine core could be replaced entirely with other aromatic or heteroaromatic systems while retaining the key pharmacophoric elements to discover novel chemical series with similar biological activity. core.ac.uk

These design principles are often guided by computational modeling to predict the impact of structural changes before undertaking chemical synthesis. core.ac.uksci-hub.se

Computational Chemistry Approaches

Computational methods are invaluable for investigating the structural and electronic properties of this compound and its interaction with target receptors at an atomic level.

Since the crystal structure of the I1-imidazoline receptor has not been fully elucidated, molecular docking studies often rely on homology models, with the Nischarin protein being identified as a strong candidate. researchgate.netnih.goveurekaselect.com Docking simulations place the moxonidine molecule into the putative binding site to predict its most likely conformation and key interactions.

Studies have identified several amino acid residues that may be crucial for binding. nih.govingentaconnect.com For instance, interactions with charged (e.g., Arginine, Glutamate) and hydrophobic (e.g., Valine) residues are predicted to stabilize the ligand in the binding pocket. nih.govingentaconnect.com

Table of Predicted Interactions for I1-Receptor Agonists:

Interacting Residue Type of Interaction
Arginine (e.g., Arg 758, Arg 866) Hydrogen Bonding, Electrostatic
Glutamate (e.g., Glu 1057) Hydrogen Bonding, Electrostatic
Valine (e.g., Val 981) Hydrophobic

Data derived from pharmacophore modeling and docking studies of I1-IR ligands. nih.govingentaconnect.com

These simulations help rationalize the observed structure-activity relationships and guide the design of new, more potent, and selective analogues.

Molecular dynamics (MD) simulations are computational experiments that model the movement of every atom in a system over time. For this compound, an MD simulation of the ligand-receptor complex, generated from a docking study, would provide insights into the stability of the binding pose.

Key analyses in an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over the simulation time. A stable RMSD suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, highlighting which residues are rigid and which are more mobile upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds between the ligand and receptor, confirming the importance of these interactions for stable binding.

While specific MD simulation results for moxonidine were not detailed in the provided search results, this technique is a standard and crucial step in computational drug design to validate docking results and understand the dynamic nature of the ligand-receptor interaction.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the intrinsic properties of the moxonidine molecule. irjweb.comscirp.orgsciensage.inforsc.orgijarset.comacs.org Two-layered ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) calculations have also been used, which allow for high-level computation on a key part of the molecule (e.g., the core structure) while a lower-level method is used for the rest. researchgate.netacs.orgresearchgate.netacs.org

These studies provide data on:

Molecular Geometry: Confirming the stable conformation where the pyrimidine and imidazolidine rings are in a mutual gauche position. researchgate.net

Tautomerism: Proving that the imino tautomer is significantly more stable than the amino form. researchgate.netresearchgate.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgacs.org The electron-donating methoxy group influences these frontier orbitals.

Proton Affinity: The primary site of protonation is calculated to be on the imidazoline moiety, with a computed proton affinity of -1004 kJ/mol. researchgate.netacs.org

Calculated Quantum Chemical Properties of Moxonidine:

Property Value/Description Reference
Stable Tautomer Imino form researchgate.netresearchgate.net
Energy Difference (Imino-Amino) ~19 kJ/mol researchgate.netresearchgate.net
Stable Conformation Pyrimidine and imidazolidine rings are in a gauche conformation. researchgate.net
Proton Affinity -1004 kJ/mol researchgate.netacs.org
HOMO-LUMO Gap A key descriptor of chemical reactivity and stability. scirp.orgacs.org

This table summarizes findings from theoretical studies.

These computational analyses provide a deep, molecular-level understanding of the features that make this compound an effective and selective I1-imidazoline receptor agonist.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov For moxonidine analogues, a pharmacophore model helps in understanding the key interactions with the I1-imidazoline receptor. researchgate.net This model is then used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govfrontiersin.org

A pharmacophore model for I1-imidazoline receptor agonists, based on the structure of moxonidine and other active ligands, typically includes several key features. These features represent the crucial interaction points between the ligand and the receptor's binding site. The process involves generating models based on known active compounds and validating them to ensure they can distinguish between active and inactive molecules. ugm.ac.idmdpi.com

Table 1: Key Pharmacophoric Features for I1-Imidazoline Receptor Agonists

Feature TypeDescriptionPutative Role in Binding
Hydrogen Bond Acceptor (HBA)Typically associated with nitrogen atoms in the pyrimidine or imidazoline ring.Forms hydrogen bonds with donor residues in the receptor active site.
Hydrogen Bond Donor (HBD)The N-H group of the imidazoline ring is a critical donor feature.Engages with acceptor residues, contributing to anchoring the ligand.
Aromatic Ring (AR)The substituted pyrimidine ring acts as an aromatic feature.Participates in hydrophobic or pi-stacking interactions with aromatic amino acid residues.
Positive Ionizable FeatureThe imidazoline ring is protonated at physiological pH.Forms a key electrostatic interaction with a negatively charged residue (e.g., Aspartate) in the binding pocket.

Virtual screening campaigns using such validated pharmacophore models can efficiently filter millions of compounds to identify a smaller, more manageable set of "hits." frontiersin.org These hits, which possess the desired spatial arrangement of chemical features, are then subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity more accurately before being selected for chemical synthesis and biological testing. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fda.govscielo.br For moxonidine and its analogues, QSAR models are developed to predict their binding affinity for I1-imidazoline and α2-adrenergic receptors. researchgate.net These models are essential for guiding the design of new derivatives with improved potency and selectivity. researchgate.net

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical, electronic, and structural properties. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net

A QSAR study on imidazoline receptor ligands identified several key descriptors that significantly influence binding affinity. researchgate.net The resulting model provides a quantitative framework for predicting the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net The validation of these models is critical and is typically performed using cross-validation techniques and external test sets to ensure their predictive power. fda.govresearchgate.net

Table 2: Significant Descriptors in a QSAR Model for I1-Receptor Binding Affinity

DescriptorTypeInfluence on Binding Affinity (log(1/Ki))Rationale
Distribution Coefficient (logD at pH 7.4)PhysicochemicalPositive CorrelationIncreased lipophilicity can enhance the ability of the compound to cross cell membranes and access the binding site. researchgate.net
Molar Refractivity (MR)Steric/PhysicochemicalPositive CorrelationIndicates that larger, more polarizable substituents can lead to better van der Waals interactions with the receptor. researchgate.net
Partial Atomic Charge on Imidazoline NitrogenElectronicNegative CorrelationA lower average negative charge on the heterocyclic nitrogen atoms suggests a more favorable electrostatic interaction with the receptor. researchgate.net

These QSAR models serve as powerful predictive tools in the drug discovery process. scielo.br By inputting the calculated descriptor values for a novel, unsynthesized analogue of moxonidine, researchers can obtain a reliable estimate of its potential binding affinity, streamlining the design-synthesis-testing cycle and reducing the resources required to develop new therapeutic agents. researchgate.net

Preclinical Pharmacological Investigations of 4 Methoxy Moxonidine in Vitro and in Vivo Animal Models

Cardiovascular System Research in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the cardiovascular effects of moxonidine (B1115), the parent compound of 4-Methoxy Moxonidine. These studies provide a foundational understanding of the potential pharmacological profile of its derivatives.

Hemodynamic Effects in Normotensive Animal Models

In normotensive animal models, moxonidine has been shown to produce a significant reduction in blood pressure. nih.gov For instance, in anesthetized normotensive rats, central administration of moxonidine into the fourth brain ventricle led to a decrease in mean arterial pressure. nih.gov This hypotensive effect was observed alongside a reduction in heart rate. nih.gov Studies in conscious normotensive rabbits also demonstrated a reduction in mean arterial pressure following treatment with moxonidine. frontiersin.org However, in these rabbit studies, the heart rate remained unaffected over a three-week treatment period. frontiersin.org The primary mechanism for the blood pressure reduction is attributed to a decrease in peripheral vascular resistance, while cardiac output and stroke volume are generally not significantly altered. uva.nlnih.gov

Blood Pressure Regulation in Hypertensive Animal Models

The antihypertensive efficacy of moxonidine has been extensively documented in various animal models of hypertension. uva.nlnih.gov These models include spontaneously hypertensive rats (SHRs), renal hypertensive rats, and renal hypertensive dogs. nih.govnih.gov In SHRs, moxonidine administration leads to a pronounced and long-lasting reduction in blood pressure. nih.gov Similar hypotensive effects have been observed in rats with renovascular hypertension. nih.gov

The mechanism behind this blood pressure-lowering effect is a reduction in sympathetic nervous system activity. nih.gov This sympatho-inhibitory action results in vasodilation and a subsequent decrease in peripheral vascular resistance. uva.nl Studies in obese spontaneously hypertensive rats (SHROB) and SHRs on a high-salt diet also demonstrated that moxonidine effectively controlled hypertension. researchgate.net The pressor effect of the high-salt diet, which was found to be dependent on sympathetic nervous system activity, was abolished by moxonidine. researchgate.net

Animal ModelEffect of Moxonidine on Blood PressureReference
Spontaneously Hypertensive Rats (SHR)Pronounced and long-lasting reduction nih.gov
Renal Hypertensive RatsReduction in blood pressure nih.govnih.gov
Renal Hypertensive DogsReduction in blood pressure nih.gov
Obese Spontaneously Hypertensive Rats (SHROB)Controlled hypertension researchgate.net
SHR on high-salt dietAbolished pressor effect of diet researchgate.net

Autonomic Nervous System Modulation in Animal Models

The primary mechanism of action for moxonidine involves the modulation of the autonomic nervous system. nih.gov It acts as a selective agonist for imidazoline (B1206853) I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem. nih.govnih.govwikipedia.org Activation of these receptors leads to a reduction in sympathetic outflow from the brain to the periphery. uva.nlnih.gov This central sympatho-inhibition is reflected in a decrease in plasma levels of catecholamines, such as noradrenaline and adrenaline. uva.nlnih.govnih.gov

In conscious rabbits, chronic treatment with moxonidine was shown to shift the balance of baroreflex control of heart rate. frontiersin.org Specifically, it decreased the vagal contribution to the baroreflex while increasing the sympathetic baroreflex range and sensitivity. frontiersin.org This suggests that while basal sympathetic activity is reduced, the capacity to respond to a drop in blood pressure by increasing heart rate is enhanced. frontiersin.org The central action of moxonidine is further supported by findings that direct injection into the vertebral artery of cats or the RVLM of SHRs produces a more potent hypotensive effect compared to intravenous administration. nih.govnih.gov

Cardiac Remodeling and Hypertrophy Studies in Animal Models

Chronic hypertension can lead to detrimental changes in the heart, such as left ventricular hypertrophy (LVH) and fibrosis. kup.at Preclinical studies in animal models suggest that moxonidine can mitigate these effects. In spontaneously hypertensive rats with established hypertension, chronic administration of moxonidine has been shown to normalize myocardial fibrosis and improve capillarization. nih.gov It also leads to regressive changes in myocytes and a significant reduction in left ventricular hypertrophy. nih.govnih.gov

These beneficial effects on cardiac structure are thought to be a consequence of both the reduction in blood pressure and the inhibition of the sympathetic nervous system. uva.nlkup.at By reducing the workload on the heart and decreasing the trophic effects of sympathetic stimulation, moxonidine may help to reverse or prevent pathological cardiac remodeling. nih.gov

Central Nervous System (CNS) Research in Animal Models

The central nervous system is the primary site of action for the antihypertensive effects of moxonidine. nih.govmedsinfo.com.au Its ability to cross the blood-brain barrier and interact with specific receptors in the brainstem is key to its pharmacological activity.

Neurotransmitter Release Modulation (e.g., Noradrenaline, NPY)

Moxonidine's central action leads to a reduction in the release of certain neurotransmitters. As a result of its sympatho-inhibitory effect, there is a decrease in the release of noradrenaline from sympathetic nerve endings. nih.govnih.gov This is evidenced by the reduction in plasma noradrenaline concentrations observed in animal studies following moxonidine administration. nih.gov

NeurotransmitterEffect of MoxonidineAnimal ModelReference
NoradrenalineDecreased releaseRats nih.govnih.gov
Neuropeptide Y (NPY)Reduced central synthesis and releaseObese Zucker rats mdpi.com

Neuroinflammatory Pathway Investigations

There is no available research on the effects of this compound on neuroinflammatory pathways. Studies on the parent compound, moxonidine, have suggested potential anti-inflammatory effects. In vitro work with moxonidine has demonstrated a reduction in the expression of inflammatory markers such as interleukin-1 (IL-1), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) in vascular smooth muscle cells. In neonatal rat cardiac cells, moxonidine was found to modulate cytokine signaling. Additionally, in animal models of Alzheimer's disease, the effects of agmatine, which are potentiated by moxonidine, included the inhibition of neuroinflammatory markers. In rats with chronic kidney disease, moxonidine was observed to modulate the activity of brain regions associated with stress and pain, which could imply an indirect effect on neuroinflammation. These findings are exclusive to moxonidine, with no corresponding investigations for this compound.

Renal System Research in Animal Models

No preclinical studies on the effects of this compound on the renal system in animal models have been found.

Effects on Sodium and Water Excretion in Animal Models

There are no published data detailing the effects of this compound on sodium and water excretion in animal models. Research on moxonidine has shown that it can increase sodium and water excretion in rats. scbt.com

Renoprotective Effects in Models of Kidney Disease

No evidence from animal models is available regarding the potential renoprotective effects of this compound. The parent compound, moxonidine, has been investigated for its renoprotective properties and has shown beneficial effects in animal models of kidney disease. scbt.com

Metabolic Pathway Research in Animal Models

There are no preclinical data available concerning the effects of this compound on metabolic pathways in animal models.

Lipid Metabolism Effects in Animal Models

Preclinical studies utilizing various animal models have indicated that this compound, a compound structurally related to moxonidine, may exert beneficial effects on lipid metabolism. In genetically hypertensive obese rats, administration of moxonidine, a parent compound, has been shown to improve lipid profiles. Specifically, research has demonstrated a reduction in plasma cholesterol and triglycerides in these animal models. nih.gov

One area of investigation has focused on the compound's impact on atherosclerosis. In ApoE−/− mice, a model prone to developing atherosclerosis, moxonidine administration led to a decrease in the formation of atherosclerotic plaques. This effect was associated with an enhanced uptake of oxidized low-density lipoprotein (LDL) by vascular smooth muscle cells, a process mediated through the activation of α2-adrenoceptors. Furthermore, an increased expression of LDL receptors and lipid efflux transporters, such as ABCG1, was observed in these models.

In spontaneously hypertensive obese rats, a model exhibiting characteristics of metabolic syndrome, moxonidine treatment resulted in significantly lower levels of fasting plasma cholesterol, triglycerides, and free fatty acids compared to untreated controls. nih.gov These findings suggest a potential role for imidazoline receptor agonists in modulating lipid metabolism, particularly in the context of hypertension and metabolic disturbances. nih.govbionity.com

Table 1: Effects of Moxonidine on Lipid Parameters in Animal Models

Animal ModelKey FindingsReference
Genetically Hypertensive Obese RatsImproved lipid profiles.
ApoE−/− MiceDecreased atherosclerosis formation, enhanced oxidized LDL uptake, increased expression of LDL receptors and ABCG1.
Spontaneously Hypertensive Obese RatsReduced fasting plasma cholesterol, triglycerides, and free fatty acids. nih.gov nih.gov

Pain Modulation Research in Animal Models (e.g., Nociceptive and Neuropathic Pain Models)

Research in animal models suggests that moxonidine, and by extension its analogue this compound, may have a role in pain modulation, particularly in neuropathic pain states. google.comresearchgate.net Studies have demonstrated the efficacy of moxonidine in alleviating allodynia, a key feature of neuropathic pain where non-painful stimuli are perceived as painful. google.com

In rodent models of neuropathic pain, such as those induced by dynorphin (B1627789) or spinal nerve ligation, moxonidine administration effectively reduced hypersensitivity to mechanical stimuli. google.com For instance, in mice with L5 spinal nerve ligation, a common model for inducing allodynia, moxonidine has been shown to inhibit the exaggerated response to mechanical sensation. google.com Similarly, the dynorphin-induced allodynia model, which represents a form of central neuropathic pain, has been used to demonstrate the anti-allodynic activity of moxonidine. google.com

The antinociceptive effects of imidazoline receptor ligands, the class to which this compound belongs, have been explored in various pain models. nih.govscispace.com While these ligands generally show limited effects in models of acute nociception, they have demonstrated effectiveness in models of persistent and chronic pain. nih.gov For example, in nerve-injured mice (Chung model), spinal administration of moxonidine dose-dependently inhibited mechanical hyperalgesia. nih.gov This suggests a potential therapeutic application for conditions characterized by ongoing pain. umich.edu

Table 2: Effects of Moxonidine in Animal Models of Pain

Pain ModelKey FindingsReference
Dynorphin-Induced Allodynia (Mice)Effectively alleviates allodynic hypersensitivity to mechanical stimuli. google.com google.com
Spinal Nerve Ligation-Induced Allodynia (Mice)Effectively alleviates allodynic hypersensitivity to mechanical stimuli. google.com google.com
Nerve-Injured Mice (Chung Model)Dose-dependently inhibited mechanical hyperalgesia. nih.gov nih.gov

Methodological Considerations in Animal Studies

The design and execution of animal studies investigating the pharmacological effects of compounds like this compound are critical for obtaining reliable and translatable results.

Selection of Appropriate Animal Models and Species

The choice of animal model is paramount and depends on the specific research question. For studying lipid metabolism, genetically modified models like the ApoE−/− mouse are valuable for their predisposition to atherosclerosis. Spontaneously hypertensive obese rats serve as a relevant model for investigating metabolic syndrome and its associated lipid abnormalities. nih.govbionity.com

In pain research, various models are employed to mimic different aspects of clinical pain conditions. umich.eduresearchgate.net Nociceptive pain models, such as the hot plate test and acetic acid-induced writhing test, are used to assess the effects of compounds on acute pain perception. explorationpub.comresearchgate.net For chronic pain, and specifically neuropathic pain, models like chronic constriction injury (CCI) of the sciatic nerve, spinal nerve ligation (SNL), and spared nerve injury (SNI) are widely used to induce a state of persistent pain and hypersensitivity. google.comresearchgate.net The selection of the species, often mice or rats, is also a critical consideration, as there can be interspecies differences in drug metabolism and response. csic.esresearchgate.net

Experimental Design, Dosing Regimens, and Statistical Analysis

A robust experimental design is essential for minimizing bias and ensuring the validity of the findings. This includes the use of appropriate control groups, such as placebo or vehicle-treated animals, and often a reference drug for comparison. amazonaws.commedsinfo.com.au Randomization of animals to different treatment groups and blinding of investigators to the treatment allocation are crucial practices to reduce experimental bias. nih.gov

The dosing regimen, including the route of administration and the dose levels, must be carefully selected based on pharmacokinetic and pharmacodynamic data. researchgate.net Isobolographic analysis is a specific statistical method used to determine whether the interaction between two co-administered drugs is synergistic, additive, or antagonistic. nih.gov This is particularly relevant when investigating combination therapies. griffith.edu.au

Preclinical Pharmacokinetics and Metabolism of 4 Methoxy Moxonidine Animal Models

Absorption Characteristics in Animal Systems

Studies in animal models, primarily rats and dogs, indicate that moxonidine (B1115), the parent compound of 4-Methoxy Moxonidine, is rapidly and almost completely absorbed following oral administration. torrentpharma.com Peak plasma levels are typically reached within 30 minutes of administration in these species. torrentpharma.com

Oral Bioavailability in Preclinical Species (e.g., rats, dogs)

The oral bioavailability of moxonidine has been investigated in several preclinical species. In F344 rats, the oral bioavailability of moxonidine was determined to be 5.1%. nih.govresearchgate.netresearchgate.net Following oral administration of a 0.3 mg/kg dose of [14C]moxonidine to these rats, the maximum plasma concentration of moxonidine was 4.0 ng/ml. nih.govresearchgate.netresearchgate.net In contrast, intravenous administration of the same dose resulted in a much higher maximum plasma concentration of 146.0 ng/ml. nih.govresearchgate.netresearchgate.net

In dogs, oral administration of moxonidine also results in rapid absorption. torrentpharma.com While specific bioavailability percentages for dogs are not as readily available in the provided search results, the average plasma concentrations after oral and intravenous administration were found to be comparable, suggesting good absorption. torrentpharma.com

Species Oral Bioavailability (%) Maximum Plasma Concentration (Cmax) after Oral Dose Time to Maximum Plasma Concentration (Tmax)
Rat (F344) 5.1% nih.govresearchgate.netresearchgate.net4.0 ng/ml (at 0.3 mg/kg) nih.govresearchgate.netresearchgate.net< 0.5 hours torrentpharma.com
Dog Comparable to IV administration torrentpharma.comNot specified< 0.5 hours torrentpharma.com

Gastrointestinal Absorption Mechanisms

The rapid absorption of moxonidine in rats and dogs suggests an efficient mechanism for crossing the gastrointestinal barrier. torrentpharma.com While the precise molecular transport mechanisms are not extensively detailed in the provided search results, the near-complete absorption following oral administration in these species points towards a robust process. torrentpharma.com

Distribution Profile in Animal Tissues

Following absorption, moxonidine and its metabolites are widely distributed throughout the body in animal models. nih.govresearchgate.netresearchgate.net

Tissue Distribution Studies (e.g., Quantitative Whole-Body Autoradiography)

Quantitative whole-body autoradiography studies using [14C]moxonidine in F344 rats have demonstrated that the radiolabeled compound and its metabolites distribute extensively into various tissues. nih.govresearchgate.netresearchgate.net The highest concentrations of radioactivity were observed in the kidney and liver, which are key organs for metabolism and excretion. nih.govresearchgate.netresearchgate.net

Blood-Brain Barrier Penetration in Animal Models

Moxonidine's therapeutic effects as a centrally acting antihypertensive agent necessitate its ability to cross the blood-brain barrier. nih.govnps.org.au Studies in animal models confirm that moxonidine does penetrate the blood-brain barrier. nih.gov However, there appears to be a species difference in the extent of this penetration. For instance, moxonidine is reportedly less potent in lowering blood pressure in rats compared to humans when administered orally, which may suggest differences in blood-brain barrier transport between the species. nih.gov The site of its antihypertensive action is believed to be within the central nervous system, specifically the rostral ventrolateral medulla. nps.org.au

Metabolic Pathways and Metabolite Identification in Animal Models

Moxonidine undergoes extensive metabolism in animal models, with numerous metabolites identified. nih.govresearchgate.netresearchgate.netnih.gov The primary metabolic pathways involve oxidation and conjugation. researchgate.netnih.gov

In rats, at least 17 metabolites have been identified or tentatively identified in various biological matrices, including urine, plasma, and bile. researchgate.netnih.gov The main routes of metabolism include oxidation of the imidazolidine (B613845) ring and the methyl group on the pyrimidine (B1678525) ring. researchgate.netnih.gov

Key metabolites identified in rats include:

Hydroxymethyl moxonidine : Formed through oxidation of the methyl group. nih.govresearchgate.netresearchgate.net

Carboxylic acid metabolite : A major metabolite resulting from further oxidation. nih.govresearchgate.netresearchgate.net

4,5-dehydromoxonidine : One of the two main metabolites. torrentpharma.com

Guanidine (B92328) derivative : The other main metabolite, formed by the opening of the imidazoline (B1206853) ring. torrentpharma.com

Phase II metabolites : Several glutathione (B108866) (GSH) conjugates, cysteinylglycine (B43971) conjugates, cysteine conjugates, and a glucuronide conjugate have been identified in rat bile. nih.govresearchgate.netresearchgate.net

Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)

In animal models, particularly rats, moxonidine undergoes significant Phase I metabolism primarily through oxidation. researchgate.netnih.govnih.gov These reactions occur on both the pyrimidine and imidazoline rings of the molecule. researchgate.netnih.govdrugbank.com

Key oxidative pathways identified in preclinical studies include:

Hydroxylation: Oxidation of the methyl group on the pyrimidine ring leads to the formation of hydroxymethyl moxonidine. nih.govdrugbank.compsu.edu Further oxidation can result in a carboxylic acid metabolite. nih.gov Oxidation on the imidazoline ring also occurs, forming hydroxy moxonidine, which can be further oxidized to dihydroxy moxonidine. drugbank.compsu.edu

Dehydrogenation: The formation of dehydrogenated moxonidine is a notable metabolic step. drugbank.compsu.edu

These oxidative processes are crucial in the biotransformation of moxonidine, leading to a variety of metabolites. researchgate.netnih.govnih.gov Studies in rats have identified hydroxymethyl moxonidine and a carboxylic acid metabolite as major products of oxidative metabolism. nih.gov

Phase I Reaction Metabolite Formed Location of Reaction Animal Model
OxidationHydroxymethyl moxonidineMethyl group on pyrimidine ringRats
OxidationCarboxylic acid metaboliteMethyl group on pyrimidine ringRats
OxidationHydroxy moxonidineImidazoline ringRats, Mice, Dogs
OxidationDihydroxy moxonidineImidazoline ringRats, Mice, Dogs
DehydrogenationDehydrogenated moxonidineImidazoline ringRats, Mice, Dogs

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione Conjugation)

Phase II metabolism of moxonidine in animal models involves conjugation reactions that increase the water solubility of the metabolites, facilitating their excretion. slideshare.netconicet.gov.ar In rats, several conjugation pathways have been identified, particularly in bile samples. nih.gov

Identified Phase II reactions in rats include:

Glucuronidation: A glucuronide conjugate of moxonidine has been identified in rat bile. nih.gov

Glutathione Conjugation: The formation of glutathione (GSH) conjugates, as well as subsequent cysteinylglycine and cysteine conjugates, has been observed in rat bile samples. nih.gov

These conjugation reactions represent a significant pathway for the metabolism and subsequent elimination of moxonidine and its Phase I metabolites in rats. nih.gov

Phase II Reaction Conjugate Identified Sample Matrix Animal Model
GlucuronidationGlucuronide conjugateBileRats
Glutathione ConjugationGSH conjugates, Cysteinylglycine conjugates, Cysteine conjugatesBileRats

Characterization of Major and Minor Metabolites

Preclinical studies in various animal species have led to the identification of at least 17 different metabolites of moxonidine. researchgate.netnih.gov The identities of seven major metabolites have been confirmed through independent synthesis. researchgate.netnih.gov

In rats, the major metabolites resulting from oxidative metabolism are hydroxymethyl moxonidine and a carboxylic acid metabolite. nih.gov Dehydrogenated moxonidine is also considered a major metabolite. psu.edu In addition to these, various other metabolites are formed through both Phase I and Phase II pathways. nih.gov

It is important to note that some species-specific differences in metabolism have been observed. For instance, certain metabolites found in humans have not been detected in animal models like rats. psu.edu

Metabolite Metabolic Pathway Significance in Animal Models Animal Species
Hydroxymethyl moxonidinePhase I (Oxidation)MajorRats, Mice, Dogs
Carboxylic acid metabolitePhase I (Oxidation)MajorRats
Dehydrogenated moxonidinePhase I (Dehydrogenation)MajorRats, Mice, Dogs
Hydroxy moxonidinePhase I (Oxidation)MinorRats, Mice, Dogs
Dihydroxy moxonidinePhase I (Oxidation)MinorRats, Mice, Dogs
Glucuronide conjugatePhase II (Glucuronidation)Identified in bileRats
Glutathione conjugatesPhase II (Glutathione Conjugation)Identified in bileRats
Cysteine conjugatesPhase II (Glutathione Conjugation)Identified in bileRats

Excretion Pathways in Animal Models

Studies in animal models have demonstrated that moxonidine and its metabolites are primarily eliminated from the body via renal and biliary pathways. nih.gov

Renal Clearance Mechanisms

In rats, urinary excretion is the principal route for the elimination of radiolabeled moxonidine and its metabolites. nih.gov Following oral administration of [14C]moxonidine to F344 rats, approximately 59.5% of the total radioactivity was recovered in the urine within 120 hours. nih.gov In another study with bile duct-cannulated rats, around 39.7% of the radiolabeled dose was excreted in the urine. nih.govresearchgate.net These findings highlight the significant role of the kidneys in the clearance of this compound in rats. nih.govnih.gov Micropuncture studies in anesthetized rats have shown that moxonidine can increase urine flow and the urinary excretion of sodium, chloride, and potassium, which is associated with an enhanced glomerular filtration rate. nih.gov The primary site of this diuretic action within the nephron was identified as the proximal tubule. nih.gov

Biliary Excretion Assessment

Biliary excretion also plays a substantial role in the elimination of moxonidine in rats. nih.gov In studies with bile duct-cannulated rats, approximately 32.6% of an administered radiolabeled dose was excreted into the bile. nih.govresearchgate.net The analysis of rat bile samples has revealed the presence of several Phase II metabolites, including glucuronide and glutathione-derived conjugates. nih.gov

Excretion Pathway Percentage of Dose Excreted (Rats) Key Findings
Renal (Urine)59.5% (intact rats) nih.govPrimary route of elimination. nih.gov Moxonidine enhances glomerular filtration rate and inhibits proximal tubular reabsorption. nih.gov
39.7% (bile duct-cannulated rats) nih.govresearchgate.net
Biliary (Bile)32.6% (bile duct-cannulated rats) nih.govresearchgate.netSignificant pathway for elimination. nih.gov Contains Phase II conjugates. nih.gov
Fecal38.4% (intact rats) nih.govRepresents a combination of unabsorbed drug and biliary excretion.
~2% (bile duct-cannulated rats) nih.govresearchgate.net

Preclinical Drug-Drug Interaction Studies (e.g., Enzyme Induction/Inhibition in Animal Hepatic Systems)

While specific in-depth studies on the induction or inhibition of hepatic enzymes by this compound in animal models are not extensively detailed in the provided search results, the metabolic profile suggests the involvement of enzymes that could be subject to drug-drug interactions. drugbank.com The biotransformation of moxonidine involves oxidation, indicating a potential role for cytochrome P450 (CYP) enzymes, although the specific isozymes have not been fully characterized in animal models. drugbank.com Co-administration of substances that induce or inhibit these enzymes could theoretically alter the metabolism and clearance of moxonidine. drugbank.com For instance, the sedative effects of benzodiazepines can be potentiated by moxonidine. medsinfo.com.au Conversely, tricyclic antidepressants may diminish the efficacy of centrally acting antihypertensive agents like moxonidine. medsinfo.com.au

Analytical and Bioanalytical Methodologies for 4 Methoxy Moxonidine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 4-Methoxy Moxonidine (B1115) from its parent compound, Moxonidine, and other related impurities. High-performance liquid chromatography is the most prominently used method, while gas chromatography has also been applied.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for the determination of 4-Methoxy Moxonidine, often in the context of purity testing for Moxonidine drug substances. bg.ac.rsgoogle.com Various HPLC methods, predominantly reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC), have been developed to ensure the effective separation of this compound (also known as Impurity B) from Moxonidine and other process-related impurities and degradation products. bg.ac.rsresearchgate.net

The selection of the stationary phase, mobile phase composition, and detector wavelength is critical for achieving adequate resolution. For instance, a HILIC method utilizing a silica (B1680970) column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer has been shown to separate this compound from four other related substances within 12 minutes. researchgate.net Reversed-phase methods often employ C8 or C18 columns with buffered mobile phases. google.comresearchgate.net The European Pharmacopoeia specifies an HPLC-based method for the analysis of Moxonidine and its related substances, including this compound. bg.ac.rs

Table 1: Examples of HPLC Conditions for this compound Analysis

Stationary Phase Mobile Phase Flow Rate Detection (UV) Reference
Zorbax RX-SIL (silica), 250 mm x 4.6 mm, 5 µm Acetonitrile and 40 mM ammonium formate buffer (pH 2.8) 80:20 (v/v) 1 mL/min 255 nm
Symmetry shield C18, 250 mm × 4.6 mm, 5 μm Methanol-potassium phosphate (B84403) buffer (0.05 M) (15:85, v/v), pH 3.5 1 mL/min 255 nm researchgate.net
Phenomenex Luna 5µ C8(2), 4.6 x 250 mm Gradient of Acetonitrile and 10 mM pentanesulfonic acid (pH 3.0) 1.2 mL/min 230 nm google.com
Zorbax RX-C8, 25 cm x 4.6 mm, 5 µm 17% Acetonitrile and 83% aqueous sodium pentanesulfonic acid (pH 3) 1.0 mL/min 230 nm google.com

Gas Chromatography (GC) Methods

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has been utilized for the analysis of Moxonidine in biological matrices like plasma. bg.ac.rsresearchgate.net These methods are known for their high sensitivity, capable of detecting plasma levels down to the picogram per milliliter (pg/mL) range. researchgate.netnih.gov

For GC analysis, derivatization of Moxonidine is typically required to improve its volatility and thermal stability. nih.gov While these methods are highly sensitive for the parent drug, their specific application for the routine quantification and separation of this compound from other impurities in pharmaceutical preparations is less common compared to HPLC. scispace.com However, GC-based methods can be adapted for purity analysis, provided that all impurities, including this compound, exhibit suitable chromatographic behavior after derivatization. google.com

Spectrometric Techniques for Detection and Characterization

Spectrometric techniques are indispensable for the detection, identification, and structural elucidation of this compound. Mass spectrometry provides molecular weight and fragmentation data, while NMR spectroscopy offers detailed structural information. UV-Visible spectroscopy is routinely used for quantification.

Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, GC-MS) for Compound and Metabolite Identification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying Moxonidine and its metabolites, including this compound, in various biological matrices. nih.govresearchgate.net The technique offers high sensitivity and specificity, allowing for the determination of compounds at very low concentrations. nih.govdoi.org

In LC-MS analysis, this compound, with a molecular weight of 237.26 g/mol , can be identified by its specific mass-to-charge ratio (m/z) in the mass spectrum. pharmaffiliates.comallmpus.comallmpus.com For instance, LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) operating in the selected-ion monitoring (SIM) mode can be used to target the specific ion for this compound for unambiguous identification and quantification. nih.govdoi.org While specific fragmentation patterns for this compound are not detailed in the provided context, the general approach involves monitoring the parent ion and its characteristic product ions. For the parent compound Moxonidine, the target ion is m/z 242.2. nih.govdoi.org

GC-MS methods, often using negative ion chemical ionization (NICI), have also been developed for Moxonidine, monitoring specific fragments of a derivatized compound to ensure sensitive and specific detection. researchgate.netnih.gov This approach could theoretically be applied to this compound for its identification.

Table 2: Mass Spectrometry Data for Moxonidine and this compound

Compound Molecular Formula Molecular Weight (g/mol) Key MS Information Reference
Moxonidine C₉H₁₂ClN₅O 241.68 Target ion (M+H)⁺: m/z 242.2 pharmaffiliates.comnih.gov
This compound (Impurity B) C₁₀H₁₅N₅O₂ 237.26 Identified as an impurity/metabolite of Moxonidine. pharmaffiliates.comallmpus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules, including this compound. hyphadiscovery.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure. core.ac.uk

For this compound, ¹H NMR would show distinct signals for the protons of the two methoxy (B1213986) groups, the methyl group on the pyrimidine (B1678525) ring, and the protons of the imidazoline (B1206853) ring. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each carbon atom in the molecule. The presence of two methoxy group signals, as opposed to one in Moxonidine, would be a key differentiating feature. While specific spectral data for this compound is not published in detail, analytical standard suppliers often provide full characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, upon purchase, confirming that these techniques are standard for its identification. allmpus.comcleanchemlab.com The use of two-dimensional NMR techniques like COSY, HSQC, and HMBC can further aid in assigning all signals and confirming the connectivity of the atoms within the molecule. hyphadiscovery.comcore.ac.uk

UV-Visible Spectroscopy for Purity and Concentration Determination

UV-Visible spectroscopy is a simple, rapid, and common technique used for the quantification of this compound, particularly as a detection method in HPLC analysis. google.comgoogle.com The principle relies on the compound's ability to absorb light in the UV-Vis region, which is proportional to its concentration, as described by the Beer-Lambert law. pharmatutor.org

For quantitative analysis, a specific wavelength (λmax), where the compound exhibits maximum absorbance, is selected to ensure the highest sensitivity. In densitometric scanning for thin-layer chromatography (TLC), this compound (Impurity B) is quantified at a wavelength of 260 nm, while Moxonidine and other impurities are measured at 280 nm. bg.ac.rs In other HPLC applications for Moxonidine and its impurities, detection wavelengths of 230 nm, 237 nm, and 255 nm have been used, indicating that this compound also absorbs light in this range. google.comaustinpublishinggroup.com A study developing a UV spectrophotometric method for Moxonidine in methanol (B129727) identified its λmax at 249 nm. pharmatutor.org This technique is valuable for routine quality control to determine the purity of Moxonidine and the concentration of its impurities. pharmatutor.orgijpda.org

Sample Preparation Techniques for Biological Matrices of Animal Origin

The extraction of this compound from complex biological matrices such as animal tissues is a crucial first step to ensure accurate and reliable quantification. The primary goals of sample preparation are to isolate the analyte from interfering endogenous substances, concentrate the analyte, and prepare it in a solvent compatible with the subsequent analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

Commonly employed techniques for the extraction of drug metabolites from animal tissues include:

Homogenization: Solid tissue samples are first mechanically disrupted to create a uniform consistency. This can be achieved using methods like bead beating, rotor-stator homogenization, or cryogenic grinding to ensure efficient extraction of the analyte from the cellular matrix.

Protein Precipitation (PPT): This is a straightforward and widely used method to remove proteins from biological samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the homogenized tissue sample. This process denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant contains the analyte of interest.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the partitioning of this compound into the organic layer. This technique is effective in removing highly polar and non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample clean-up method. It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the physicochemical properties of this compound. For a compound like this compound, a reversed-phase C18 or a mixed-mode cation exchange sorbent could be appropriate.

The selection of the most suitable technique or a combination of these methods depends on the specific animal tissue, the concentration of the analyte, and the requirements of the analytical method.

Validation of Analytical Methods for Preclinical Research (Accuracy, Precision, Linearity, Limits of Quantification and Detection)

The validation of any bioanalytical method is essential to demonstrate that it is reliable, reproducible, and fit for its intended purpose in preclinical research. The validation process is guided by regulatory bodies and established scientific principles. Key validation parameters include:

Accuracy: This parameter assesses the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically evaluated by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration.

Precision: Precision measures the degree of scatter between a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Linearity: Linearity establishes the relationship between the instrumental response and the known concentrations of the analyte. A calibration curve is generated by plotting the response against the concentration of a series of calibration standards. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.

Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can be reliably detected but not necessarily quantified with acceptable accuracy and precision.

Table 1: Illustrative Accuracy and Precision Data for this compound in Animal Tissue Homogenate

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. ± SD (ng/mL) Accuracy (%)
LLOQ1.00.98 ± 0.0898.0
Low3.02.91 ± 0.1597.0
Medium30.030.6 ± 1.2102.0
High80.078.4 ± 2.598.0

This table is for illustrative purposes only. Actual data would be generated during method validation.

Table 2: Illustrative Linearity and Sensitivity Data for this compound

ParameterResult
Linearity Range 1.0 - 100.0 ng/mL
Correlation Coefficient (r) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

This table is for illustrative purposes only. Actual data would be generated during method validation.

Development of 4 Methoxy Moxonidine Derivatives and Analogues

Design Principles for Novel Imidazoline-Based Ligands with Modified Pyrimidine (B1678525) or Imidazolidine (B613845) Rings

The primary design principle for novel moxonidine-based ligands is the enhancement of selectivity for the I₁-imidazoline receptor (I₁-IR) located in the rostral ventrolateral medulla of the brainstem. researchgate.netnih.gov Agonism at this receptor is believed to mediate the primary antihypertensive effect by reducing sympathetic nervous system activity. researchgate.netdrugbank.com In contrast, activity at α₂-adrenergic receptors is associated with undesirable side effects such as sedation and dry mouth. wikipedia.orgnih.gov Therefore, the central goal is to create analogues that maximize I₁-IR affinity while minimizing α₂-adrenoceptor interaction.

Key strategies employed in the design of these novel ligands include:

Structure-Activity Relationship (SAR) Analysis: Researchers systematically modify the moxonidine (B1115) scaffold to understand how different functional groups and structural changes influence receptor binding and activity. The core structure consists of a substituted pyrimidine ring linked via an amino bridge to an imidazoline (B1206853) ring. Modifications at either of these moieties are explored to probe the binding pocket of the target receptors.

Increasing Receptor Selectivity: The ratio of affinity for I₁-IR versus α₂-AR is a critical parameter. Moxonidine itself exhibits a 33-fold greater affinity for I₁ receptors compared to α₂ receptors. wikipedia.org The design of new analogues aims to further increase this ratio, potentially leading to a better-tolerated therapeutic agent.

Pharmacophore Combination: This principle involves combining structural features from different active molecules. For imidazoline-based ligands, this can mean incorporating elements that are known to interact favorably with specific receptor subtypes while maintaining the core imidazoline pharmacophore essential for I₁ binding.

Conformational Rigidity: Introducing conformational constraints, for instance through cyclization or the introduction of rigid linkers, can lock the molecule into a bioactive conformation. This can enhance binding affinity and selectivity by reducing the entropic penalty upon binding to the receptor.

Synthesis of Structural Analogues of 4-Methoxy Moxonidine

The synthesis of moxonidine analogues generally follows established chemical pathways, starting from substituted pyrimidine precursors. A common intermediate in the synthesis of moxonidine itself is 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA). google.comgoogle.com

A general synthetic approach involves the reaction of DMAIA with a nucleophile, such as sodium methoxide (B1231860) in methanol (B129727), to replace one of the chlorine atoms on the pyrimidine ring with a methoxy (B1213986) group, yielding moxonidine. google.com By altering the nucleophile or the starting pyrimidine, a wide range of analogues can be produced.

Modifications to the substitution patterns of the pyrimidine and imidazolidine rings are a primary method for generating novel analogues.

Pyrimidine Ring Substitutions: The chlorine and methoxy groups at positions 4 and 6 of the moxonidine pyrimidine ring are key targets for modification. For example, reacting DMAIA with an excess of sodium methoxide can lead to the formation of a dimethoxy analogue, 4,6-dimethoxy-2-methyl-(2-imidazolin-2-yl)-aminopyrimidine, which can be considered a "this compound" derivative where the original chlorine is also replaced by a methoxy group. google.com Other variations could involve introducing different alkoxy groups, halogens, or alkyl groups to probe the steric and electronic requirements of the receptor binding site.

Imidazolidine Ring Modifications: The imidazolidine ring is crucial for I₁ receptor recognition. Analogues have been created through oxidation of this ring, resulting in dehydrogenated moxonidine derivatives. researchgate.net

Methyl Group Oxidation: The methyl group at position 2 of the pyrimidine ring has also been a target for modification. Oxidation of this group leads to hydroxymethyl derivatives, such as 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine. researchgate.net

Bioisosteric replacement is a strategy in medicinal chemistry used to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. In the context of moxonidine analogues, this could involve:

Replacement of the Chlorine Atom: The chloro group on the pyrimidine ring could be replaced by other bioisosteres such as a trifluoromethyl (CF₃) group or a cyano (CN) group to alter the electronic properties of the ring.

Amine Linker Modification: The exocyclic amino linker connecting the pyrimidine and imidazoline rings is critical for activity. Modifications to this linker, such as altering its length or rigidity, can significantly impact how the two ring systems are oriented relative to each other, thereby affecting receptor fit.

Ring Bioisosteres: The entire pyrimidine ring could be replaced with another heterocyclic system, such as a pyridine (B92270) or triazine ring, to explore different structural spaces while attempting to maintain the necessary geometry for receptor interaction. researchgate.net

Preclinical Evaluation of this compound Analogues

Once synthesized, novel analogues undergo rigorous preclinical evaluation to determine their pharmacological profile and potential therapeutic utility.

The initial step in preclinical testing is to determine the binding affinity and functional activity of the analogues at the target I₁-imidazoline and α₂-adrenergic receptors. This is typically done using radioligand binding assays and in vitro functional assays.

For instance, the parent compound moxonidine has been extensively studied. In functional assays measuring [³⁵S]-GTPγS incorporation, moxonidine acts as a potent agonist at recombinant human α₂ₐ-adrenoceptors with high intrinsic activity relative to noradrenaline. nih.gov The goal for new analogues would be to demonstrate high affinity and agonist activity at the I₁ receptor while showing reduced activity at α₂ subtypes.

Table 1: Comparative In Vitro Activity of Moxonidine at Human α₂-Adrenoceptor Subtypes Data based on [³⁵S]-GTPγS functional assays.

CompoundReceptor SubtypeActivityIntrinsic Activity (relative to Noradrenaline)
Moxonidineα₂ₐ-AdrenoceptorAgonist0.85
Clonidine (B47849)α₂ₐ-AdrenoceptorPartial Agonist-
Clonidineα₂₈-AdrenoceptorPartial Agonist-
Clonidineα₂₉-AdrenoceptorPartial Agonist-
RilmenidineAll α₂ SubtypesInactive-
Table compiled from data presented in scientific literature. nih.gov

Analogues that show promising in vitro profiles are advanced to in vivo testing in animal models of hypertension, such as the spontaneously hypertensive rat (SHR). researchgate.netresearchgate.net These studies aim to confirm that the compound can produce the desired physiological effect, typically a reduction in blood pressure.

Metabolites of moxonidine, which are themselves structural analogues, have been synthesized and evaluated in this manner. The findings provide insight into the structure-activity relationships for in vivo efficacy.

Table 2: Pharmacological Activity of Moxonidine Metabolites in Spontaneously Hypertensive Rats (SHR) Data based on intravenous administration.

CompoundStructural ModificationEffect on Blood PressureDuration of Action
MoxonidineParent CompoundSignificant, long-lasting decrease-
Hydroxymethyl MoxonidineOxidation of the pyrimidine C2-methyl groupAttenuated decreaseShort-lasting
Other Oxidized MetabolitesOxidation on the imidazoline ringInactive-
Table compiled from data presented in scientific literature. researchgate.net

The results indicate that oxidation of the methyl group on the pyrimidine ring to a hydroxymethyl group significantly reduces the antihypertensive activity and duration of action compared to moxonidine. researchgate.net Further oxidation or modifications to the imidazoline ring can render the compounds inactive. researchgate.net This highlights the sensitive nature of the structure-activity relationship and demonstrates that even minor modifications can have a profound impact on pharmacological efficacy.

Comparative Preclinical Pharmacokinetic and Metabolic Profiles of Moxonidine and its Metabolites

The preclinical and clinical pharmacokinetics of Moxonidine have been well-documented. Following oral administration, Moxonidine is well-absorbed, with a bioavailability of approximately 88%, and is not significantly affected by food intake. wikipedia.org It exhibits low plasma protein binding (around 7-10%). wikipedia.org

Moxonidine undergoes metabolism, primarily through oxidation, leading to the formation of several derivatives. drugbank.comresearchgate.netnih.gov The main metabolites include:

4,5-dehydromoxonidine : This is a major metabolite. drugbank.com

A guanidine (B92328) derivative : Formed by the opening of the imidazoline ring. drugbank.com

Hydroxylated derivatives : Oxidation can also occur on the methyl group or the imidazoline ring, forming hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine. drugbank.comresearchgate.net

Pharmacologically, these metabolites are significantly less active than the parent compound, Moxonidine. The hypotensive effect of 4,5-dehydromoxonidine is reported to be only about one-tenth that of Moxonidine, while the guanidine derivative is even less potent. drugbank.com One study that synthesized and tested several metabolites found that only 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine showed a short-lasting and attenuated decrease in blood pressure compared to moxonidine. researchgate.netnih.gov

The elimination of Moxonidine and its metabolites is primarily through the kidneys. wikipedia.org The plasma elimination half-life of Moxonidine is approximately 2.2 to 2.8 hours. wikipedia.org

Interactive Table: Pharmacokinetic Parameters of Moxonidine

ParameterValueReference
Bioavailability~88% wikipedia.org
Protein Binding7.2–10% wikipedia.org
Time to Peak Plasma~1 hour wikipedia.org
Elimination Half-life~2.2–2.8 hours wikipedia.org
Primary Metabolites4,5-dehydromoxonidine, Guanidine derivative drugbank.com
Primary Excretion RouteRenal (90%) wikipedia.org

Structure-Based Rational Design for Optimizing Target Engagement and Pharmacological Properties of Moxonidine Analogues

The development of Moxonidine is a key example of structure-based rational drug design aimed at improving the therapeutic profile of centrally acting antihypertensive agents. The primary goal was to create a compound with high selectivity for imidazoline I1 receptors over α2-adrenergic receptors. uva.nlresearchgate.net Older drugs in this class, such as clonidine, interact with both receptors, with the α2-adrenergic activity being linked to undesirable side effects like sedation and dry mouth. uva.nl

The structure of Moxonidine was optimized to enhance its affinity for the I1 receptor. uva.nl Key structural features contributing to this selectivity include the pyrimidine ring system and the specific substitution pattern (4-chloro, 6-methoxy, 2-methyl). Theoretical studies have analyzed the physicochemical properties of moxonidine and related compounds, such as their pKa, lipophilicity, and solubility, to understand how these factors influence their biological activity. nih.gov For instance, moxonidine's moderate lipophilicity is a factor in its pharmacokinetic profile. nih.gov

The affinity of Moxonidine for the I1 receptor is significantly higher (33 times greater) than for the α2-receptor, which is a substantial improvement over clonidine's four-fold selectivity. wikipedia.org This enhanced selectivity, achieved through rational design, is credited with Moxonidine's comparable antihypertensive efficacy to older agents but with a more favorable side-effect profile. uva.nl The design of second-generation agents like moxonidine validated the concept that targeting I1-imidazoline receptors could achieve effective blood pressure control with reduced central nervous system side effects. uva.nlresearchgate.net

Advanced Research Directions and Future Perspectives for 4 Methoxy Moxonidine

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate System-Level Effects in Animal Models

The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to understanding the system-level effects of 4-Methoxy Moxonidine (B1115) in animal models. These technologies allow for a broad, unbiased survey of the molecular changes that occur in response to the compound, moving beyond single-target interactions to a more holistic view of its biological impact.

Proteomics , the large-scale study of proteins, can identify and quantify the entire set of proteins expressed in a cell, tissue, or organism (the proteome). revespcardiol.org In the context of 4-Methoxy Moxonidine research, proteomics can be applied to animal models of conditions like hypertension or metabolic disorders to:

Identify Protein Expression Changes: Researchers can compare the proteomes of treated versus untreated animals to pinpoint specific proteins or protein pathways that are altered by this compound. This could reveal novel mechanisms of action or off-target effects. For instance, studies on related compounds have used proteomics to investigate changes in the heart associated with cardiovascular disease. revespcardiol.org

Analyze Post-Translational Modifications: Beyond simple expression levels, proteomics can detect changes in post-translational modifications (PTMs) of proteins, which are critical for protein function.

Biomarker Discovery: Proteins that are significantly and consistently altered by this compound could serve as potential biomarkers to monitor treatment efficacy or patient response in future studies. revespcardiol.org

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind (the metabolome), provides a snapshot of the metabolic state of a biological system. frontiersin.org For this compound, metabolomics studies in animal models can:

Map Metabolic Pathway Alterations: By analyzing the levels of various metabolites (e.g., lipids, amino acids, glucose), researchers can determine how this compound influences key metabolic pathways. This is particularly relevant given the known effects of the parent compound, moxonidine, on metabolic parameters. researchgate.netcasopisvnitrnilekarstvi.cz

Elucidate Systemic Effects: Changes in the metabolome of different tissues (e.g., liver, kidney, brain) can provide a comprehensive picture of the compound's systemic effects and how different organ systems respond. frontiersin.org

Integrate with Proteomics Data: Combining proteomics and metabolomics data can provide a more complete and integrated understanding of the biological response to this compound, linking changes in protein expression to alterations in metabolic function. frontiersin.org

A hypothetical study design integrating these technologies could involve treating a relevant animal model (e.g., a spontaneously hypertensive rat) with this compound and then performing proteomic and metabolomic analyses on key tissues like the brainstem, heart, and kidneys. The resulting data would provide a comprehensive map of the molecular perturbations induced by the compound, offering novel insights into its mechanisms and potential therapeutic applications.

Application of Nanotechnology for Targeted Delivery in Preclinical Models

Nanotechnology presents a revolutionary approach to drug delivery, offering the potential to enhance the therapeutic efficacy and reduce the off-target effects of compounds like this compound in preclinical models. researchgate.netnih.gov By encapsulating or conjugating the drug with nanoparticles, researchers can achieve more precise targeting of specific cells, tissues, or organs. frontiersin.org

Key Principles of Nanotechnology-Based Drug Delivery:

Enhanced Bioavailability and Stability: Nanoparticles can protect the encapsulated drug from degradation in the body, prolong its circulation time, and improve its solubility. nih.govfrontiersin.org

Targeted Delivery: Nanoparticles can be engineered with surface ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells, a strategy known as active targeting. frontiersin.orgmdpi.com This allows for the accumulation of the drug at the desired site of action, minimizing exposure to healthy tissues.

Controlled Release: Nanocarriers can be designed to release their drug payload in response to specific stimuli (e.g., pH, enzymes) present in the target microenvironment, providing temporal control over drug availability.

Potential Applications for this compound:

Central Nervous System (CNS) Targeting: A significant challenge in treating CNS disorders is bypassing the blood-brain barrier (BBB). mdpi.com Nanoparticles can be designed to facilitate transport across the BBB, potentially enhancing the central effects of this compound on imidazoline (B1206853) receptors in the brainstem for conditions like hypertension. scielo.brsemanticscholar.org

Cardiovascular Targeting: For cardiovascular applications, nanoparticles could be targeted to specific cell types in the heart or blood vessels. For instance, they could be directed to inflamed endothelial cells or hypertrophied cardiac myocytes.

Kidney-Specific Delivery: Given the role of imidazoline receptors in the kidney, targeted delivery of this compound to renal tissues could be explored for its potential diuretic and natriuretic effects. scielo.brrrpharmacology.ru

A preclinical study might involve developing lipid-based or polymeric nanoparticles loaded with this compound. These nanoparticles could be surface-functionalized with a ligand that targets a receptor specifically expressed in the rostral ventrolateral medulla (RVLM), the primary site of action for the antihypertensive effects of moxonidine. drugbank.com The efficacy of this targeted approach would then be evaluated in an animal model of hypertension, comparing it to the systemic administration of the free drug.

High-Throughput Screening (HTS) Approaches for Identifying Novel Modulators of Imidazoline Receptors

High-throughput screening (HTS) is a powerful drug discovery technique that allows for the rapid testing of large libraries of chemical compounds to identify those that interact with a specific biological target. mdpi.com In the context of this compound, HTS can be employed to discover novel and potentially more selective or potent modulators of imidazoline receptors. researchgate.net

HTS Methodologies for Imidazoline Receptor Modulators:

Receptor Binding Assays: These assays measure the ability of compounds to bind to imidazoline receptors (I1, I2, or I3). This is often done using a radiolabeled ligand that competes with the test compounds for binding to the receptor.

Functional Assays: These assays measure the functional response of cells upon receptor activation or inhibition. For example, a cell line engineered to express imidazoline receptors and a reporter gene (e.g., luciferase) could be used. nih.gov An increase or decrease in the reporter signal would indicate an agonist or antagonist effect, respectively.

Affinity Mass Spectrometry: This is a label-free approach that can identify compounds that bind directly to the target receptor embedded in cell membranes, which helps to retain the native conformation of the receptor. rsc.org This method can detect both orthosteric and allosteric modulators. rsc.org

A typical HTS workflow would involve:

Assay Development: Creating a robust and miniaturized assay suitable for screening thousands of compounds.

Library Screening: Screening a diverse chemical library (e.g., the Library of Pharmacologically Active Compounds - LOPAC) against the imidazoline receptor target. nih.gov

Hit Identification: Identifying "hits" – compounds that show significant activity in the primary screen.

Hit Confirmation and Validation: Re-testing the hits to confirm their activity and rule out false positives.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the validated hits to understand the relationship between their chemical structure and biological activity, leading to the optimization of lead compounds.

The discovery of novel imidazoline receptor modulators through HTS could lead to the development of new therapeutic agents with improved properties compared to existing compounds, such as higher selectivity for a specific imidazoline receptor subtype, thereby potentially reducing side effects.

Elucidation of Novel Biological Targets or Off-Targets of this compound Beyond Established Receptors

While this compound is designed as a ligand for imidazoline receptors, it is crucial to investigate its potential interactions with other biological targets. This is important for understanding its full pharmacological profile, including potential side effects or novel therapeutic applications. The parent compound, moxonidine, is known to have some affinity for α2-adrenoceptors, although lower than for I1 imidazoline receptors. drugbank.comnps.org.au

Approaches to Identify Novel Targets:

Affinity Chromatography-Mass Spectrometry: This technique involves immobilizing this compound on a solid support and then passing a cell or tissue lysate over it. Proteins that bind to the compound can be captured, eluted, and identified by mass spectrometry.

Computational Target Prediction (Reverse Docking): In silico methods can be used to screen the structure of this compound against a database of known protein structures to predict potential binding partners.

Phenotypic Screening: This approach involves testing the compound in a variety of cell-based assays that measure different cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation). An unexpected phenotypic response could suggest an interaction with a novel target.

Proteome-wide Thermal Shift Assays (CETSA): This method assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the drug. A change in the melting temperature of a protein upon drug binding indicates a direct interaction.

Identifying novel targets or off-targets for this compound is essential for a comprehensive understanding of its mechanism of action. For example, a study on the imidazoline ligand B06 in a mouse model of aging found that its beneficial effects were linked to the modulation of the Calcineurin (CaN) pathway, suggesting a potential target beyond the classic imidazoline receptors. researchgate.net Such discoveries could open up new avenues for research and therapeutic development.

Methodological Innovations in Preclinical Research for Efficacy and Mechanistic Studies

Innovations in preclinical research methodologies are vital for obtaining more reliable and translatable data on the efficacy and mechanisms of action of compounds like this compound.

Key Areas for Methodological Innovation:

Advanced Animal Models: Moving beyond traditional models to more clinically relevant ones. For instance, using animal models that better recapitulate the complexities of human diseases, such as genetic models of hypertension that also present with metabolic comorbidities. scielo.br

In Vivo Imaging: Techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) can be used with radiolabeled versions of this compound to visualize its distribution in the body and confirm target engagement in real-time.

Sophisticated Behavioral and Physiological Monitoring: Employing advanced telemetry systems in animal models to continuously monitor cardiovascular parameters (e.g., blood pressure, heart rate) and other physiological readouts without the stress of handling. researchgate.net

Ex Vivo Tissue Analysis: Utilizing advanced microscopy and electrophysiology techniques on isolated tissues (e.g., brain slices, heart preparations) to study the effects of this compound at the cellular and network level.

Organ-on-a-Chip Models: These microfluidic devices contain living cells in a 3D culture that mimics the structure and function of human organs. They offer a platform for studying the effects of drugs in a more human-relevant context and can reduce the reliance on animal testing.

By adopting these innovative methodologies, researchers can gain deeper insights into the pharmacodynamics and pharmacokinetics of this compound, leading to more robust and predictive preclinical data.

Addressing Challenges in Translating Preclinical Findings to Novel Research Hypotheses and Investigative Avenues

The translation of preclinical research findings into viable clinical applications is a significant hurdle in drug development. nih.govnih.gov For this compound, several challenges must be addressed to ensure that promising preclinical data can be effectively translated into new research hypotheses and ultimately, potential therapeutic uses.

Key Translational Challenges and Strategies:

Model Validity: A primary challenge is the predictive validity of animal models. nih.gov It is crucial to select models that are not only pharmacologically responsive but also reflect the underlying pathophysiology of the human condition being studied. For example, while a compound might show efficacy in an acute model of hypertension, it is important to also test it in chronic models that involve long-term pathological changes.

Species Differences: Pharmacokinetic and pharmacodynamic differences between animal species and humans can lead to discrepancies in efficacy and safety. scispace.com Careful consideration of metabolic pathways and receptor pharmacology across species is necessary. For example, the metabolism of moxonidine has been studied in rats, and this information is valuable for interpreting preclinical data. nih.gov

Dose and Concentration-Response Relationships: Establishing a clear relationship between the dose administered, the resulting concentration at the target site, and the observed pharmacological effect is critical. This requires robust pharmacokinetic studies in preclinical models.

Biomarker Development: Identifying and validating biomarkers in preclinical studies that can be used in early-phase clinical trials is essential for demonstrating target engagement and proof-of-concept in humans. revespcardiol.org

Interdisciplinary Collaboration: Bridging the gap between basic scientists and clinicians is fundamental for successful translation. nih.gov This "bench to bedside and back again" approach ensures that preclinical research is clinically relevant and that clinical observations can inform basic science investigations. nih.gov

To overcome these challenges, a strategic approach is needed that involves rigorous preclinical study design, the use of multiple and complementary models, and a strong focus on understanding the translational relevance of the findings. This will increase the likelihood that the promising preclinical data for this compound can be successfully translated into novel hypotheses for clinical investigation.

Q & A

Q. What is the primary mechanism of action of 4-Methoxy Moxonidine in lowering blood pressure, and how can this be experimentally validated?

this compound acts as a selective agonist for imidazoline I1 receptors in the rostral ventrolateral medulla (RVLM), reducing sympathetic nervous system activity and peripheral vascular resistance . To validate this, researchers can:

  • Use in vitro receptor binding assays with radiolabeled ligands (e.g., [³H]-moxonidine) to quantify affinity for I1 receptors versus α2-adrenoceptors .
  • Employ genetic models such as α2A-adrenergic receptor (α2A-AR) knockout mice to isolate I1-specific effects .
  • Measure changes in plasma norepinephrine levels and renal sympathetic nerve activity in conscious hypertensive rats (e.g., SHRs) after systemic administration .

Q. Which experimental models are most suitable for studying the antihypertensive effects of this compound?

  • Spontaneously Hypertensive Rats (SHRs): Chronic dosing studies (e.g., 0.1–1.0 mg/kg/day for 4–8 weeks) can assess long-term blood pressure reduction and regression of end-organ damage (e.g., left ventricular hypertrophy) .
  • Pylorus-Ligated Rats: To evaluate peripheral effects on gastric acid secretion, measure basal acid output (BAO) and pepsin levels after intraperitoneal administration (ED50 = 0.04 mg/kg) .
  • Conscious Normotensive Models (e.g., Wistar-Kyoto rats): Compare renal responses (diuresis, natriuresis) to acute intravenous doses (0.1–1.0 mg/kg) using metabolic cages and urinary cGMP assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use negative pressure ventilation for dust/fume control and wear PPE (nitrile gloves, lab coats, face shields) to prevent dermal/ocular exposure .
  • Avoid ethanol-induced experimental models without proper waste containment due to compound interactions .
  • Monitor cardiovascular parameters (e.g., heart rate, blood pressure) in in vivo studies to detect over-inhibition of sympathetic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor selectivity ratios (I1 vs. α2-adrenoceptors) for this compound?

Discrepancies in selectivity (e.g., 40-fold in some studies vs. 600-fold in others ) may arise from tissue-specific receptor expression or assay conditions. To address this:

  • Perform comparative binding assays across tissues (e.g., RVLM, kidney, gastric mucosa) using standardized protocols (e.g., [³⁵S]-GTPγS binding for functional activity) .
  • Use imidazoline receptor antagonists (e.g., AGN192403) to isolate I1-mediated effects in dose-response studies .
  • Apply computational modeling (e.g., molecular docking simulations) to predict binding affinities under varying pH and ionic conditions .

Q. What methodological approaches distinguish central vs. peripheral contributions to this compound’s anti-secretory effects in the gastrointestinal tract?

  • Central Pathway Inhibition: Administer the drug intracerebroventricularly (ICV) in SHRs and measure gastric acid output via continuous pH monitoring .
  • Peripheral Action Analysis: Use isolated gastric mucosa preparations ex vivo and quantify bicarbonate secretion via pH-stat titration .
  • Genetic Models: Compare effects in α2A-AR−/− mice (minimal central α2 effects) with wild-type controls to isolate I1-mediated peripheral actions .

Q. How does this compound modulate nitric oxide (NO) signaling in the RVLM, and what techniques quantify this interaction?

  • iNOS Inhibition Studies: Pretreat rats with S-methylisothiourea (SMT, 3–10 mg/kg IV) and measure attenuation of moxonidine-induced hypotension via arterial catheterization .
  • Immunohistochemistry: Quantify iNOS protein upregulation in RVLM tissue sections after chronic ICV infusion (e.g., 14 days) .
  • Microdialysis: Collect RVLM extracellular fluid to measure NO metabolites (e.g., nitrite/nitrate) via HPLC .

Data Analysis and Interpretation

Q. How should researchers address variability in dose-response relationships across studies (e.g., ED50 discrepancies in gastric vs. cardiovascular effects)?

  • Apply nonlinear mixed-effects modeling (NONMEM) to pool data from multiple studies and identify covariates (e.g., renal function, species differences) .
  • Use Bayesian hierarchical models to account for inter-study variability in meta-analyses .
  • Validate findings with in vitro-in vivo correlation (IVIVC) using isolated receptor assays and whole-animal pharmacokinetic profiles .

Q. What statistical methods are recommended for analyzing small-sample pharmacodynamic data (e.g., n=8 in gastric studies)?

  • Repeated-Measures ANOVA: Assess time-dependent changes in gastric acid output or blood pressure with post-hoc Tukey tests .
  • Error Bar Graphs with SEM: Visualize data variability in dose-response curves (e.g., Figure 1 in ).
  • Power Analysis: Predefine sample sizes using pilot data (e.g., G*Power software) to ensure ≥80% power for detecting 30% effect sizes .

Contradictory Findings and Mitigation

Q. Why does this compound reduce ethanol-induced gastric injury in rats but exacerbate similar damage in clonidine studies?

  • Receptor Selectivity: Moxonidine’s I1 agonism enhances mucosal defense mechanisms (e.g., bicarbonate secretion), whereas clonidine’s α2-adrenoceptor activation may impair mucosal blood flow .
  • Experimental Design: Standardize ethanol concentration (e.g., 40% v/v) and pre-treatment intervals (e.g., 30 minutes) across studies .

Q. How can researchers reconcile conflicting reports on moxonidine’s role in heart failure (e.g., mortality risks vs. hemodynamic benefits)?

  • Population Pharmacokinetics: Stratify patients by renal function (eGFR <30 mL/min requires dose reduction) to avoid toxicity .
  • Biomarker Monitoring: Track plasma ANP and BNP levels to assess cardiac load in preclinical models .
  • Avoid Off-Target Effects: Use low doses (≤0.4 mg/day) in hypertension studies to minimize adverse events .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.